5-Propylcyclohexane-1,3-dione

Übersicht

Beschreibung

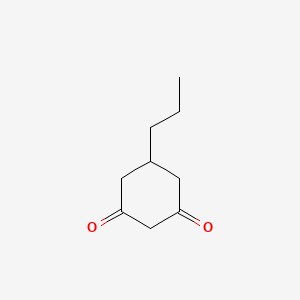

5-Propylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a derivative of cyclohexane-1,3-dione, where a propyl group is attached to the fifth carbon of the cyclohexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylcyclohexane-1,3-dione can be achieved through various methods. One common approach involves the alkylation of cyclohexane-1,3-dione with a propyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Propylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the diketone to a diol or a hydroxy ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of diols or hydroxy ketones.

Substitution: Formation of alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Propylcyclohexane-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Propylcyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexane-1,3-dione: The parent compound without the propyl group.

5-Methylcyclohexane-1,3-dione: A similar compound with a methyl group instead of a propyl group.

5-Ethylcyclohexane-1,3-dione: A similar compound with an ethyl group instead of a propyl group.

Uniqueness

5-Propylcyclohexane-1,3-dione is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, boiling point, and interaction with other molecules compared to its analogs .

Biologische Aktivität

5-Propylcyclohexane-1,3-dione, a derivative of cyclohexane-1,3-dione, has garnered attention due to its potential biological activities, particularly in the context of therapeutic applications. This compound is structurally characterized by a cyclohexane ring with two keto groups at positions 1 and 3, along with a propyl substituent at position 5. The following sections will explore its biological activity, including anticancer properties and its role in plant-pollinator interactions.

Anticancer Properties

Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives, including this compound, as anticancer agents. In vitro assays have demonstrated that various derivatives exhibit cytotoxic effects against multiple cancer cell lines:

- Cell Lines Tested :

- Non-small cell lung cancer (H460, A549)

- Human colorectal cancer (HT29)

- Gastric carcinoma (MKN-45)

- Malignant glioma (U87MG)

- Hepatocellular carcinoma (SMMC-7721)

A study reported that out of several synthesized derivatives, 19 exhibited significant cytotoxicity against these cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the cyclohexane core significantly influenced the biological activity of these compounds .

Table 1: Cytotoxicity Data of Selected Cyclohexane-1,3-dione Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | X.XX | H460 |

| Compound A | Y.YY | A549 |

| Compound B | Z.ZZ | HT29 |

| Compound C | W.WW | MKN-45 |

Note: Specific IC50 values for this compound are currently under investigation and will be updated upon availability.

The study also emphasized the need for further research on pharmacokinetics and bioavailability to fully assess the therapeutic potential of these compounds .

The mechanism through which cyclohexane-1,3-dione derivatives exert their anticancer effects appears to involve inhibition of receptor tyrosine kinases and modulation of various signaling pathways. The derivatives were found to inhibit key receptors such as c-Kit and VEGFR-2, which are crucial in tumor growth and metastasis. Additionally, the compounds showed promise in inhibiting Pim-1 protein kinase activity .

Plant-Pollinator Interactions

Interestingly, this compound is also implicated in ecological roles beyond human health. It is a component of floral volatiles in certain orchids that attract specific pollinators. For instance, the compound is part of a unique class of metabolites known as "chiloglottones," which are produced under UV-B light exposure. These volatiles play a crucial role in attracting male wasps for pollination purposes .

Table 2: Characteristics of Chiloglottone Production

| Feature | Description |

|---|---|

| Plant Species | Chiloglottis spp. |

| Pollinator | Male thynnine wasps |

| Production Trigger | UV-B light exposure |

| Metabolic Pathway | Fatty acid biosynthesis |

The biosynthesis of these compounds involves complex metabolic pathways that are activated under specific environmental conditions. The production dynamics reveal a strong dependency on UV-B light for both initiation and sustained levels of volatile compounds .

Case Studies and Research Findings

A notable case study examined the production of chiloglottone 1 (2-ethyl-5-propylcyclohexan-1,3-dione) in response to varying UV-B light conditions. The findings indicated that while initial production occurred rapidly upon UV-B exposure, sustained production required continuous light exposure over several hours. This highlights the intricate relationship between environmental factors and metabolic processes in plants .

Eigenschaften

IUPAC Name |

5-propylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-7-4-8(10)6-9(11)5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHELOIKNLIFWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371927 | |

| Record name | 5-propylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57641-89-1 | |

| Record name | 5-propylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.